An In-depth Technical Guide to the Chemical Structure and Bonding of Oxamide
An In-depth Technical Guide to the Chemical Structure and Bonding of Oxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamide (C₂H₄N₂O₂), the diamide (B1670390) of oxalic acid, is a fundamental organic molecule with a deceptively simple structure that underpins a rich and complex array of chemical and biological activities. Its robust hydrogen bonding capabilities and planar geometry make it a versatile scaffold in supramolecular chemistry and a key pharmacophore in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical structure and bonding of oxamide, detailing its molecular geometry, experimental characterization, and the biological significance of the oxamide motif in drug development.
Chemical Structure and Bonding
Oxamide is a white crystalline solid characterized by two amide groups joined by a central carbon-carbon single bond. The molecule adopts a planar, trans conformation, which is the most stable arrangement due to the minimization of steric hindrance and the optimization of intermolecular hydrogen bonding in the solid state.
Molecular Geometry
The molecular structure of oxamide has been extensively studied using X-ray crystallography. The key structural features are the planarity of the molecule and the specific bond lengths and angles that define its geometry.
// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C2 [label="C", pos="1.5,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="-0.7,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="2.2,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; N1 [label="N", pos="-0.7,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; N2 [label="N", pos="2.2,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H1 [label="H", pos="-1.4,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H2 [label="H", pos="-0.4,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H3 [label="H", pos="1.9,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H4 [label="H", pos="2.9,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Bonds edge [len=1.0]; C1 -- C2; C1 -- O1 [style=double]; C2 -- O2 [style=double]; C1 -- N1; C2 -- N2; N1 -- H1; N1 -- H2; N2 -- H3; N2 -- H4; } caption: "Chemical structure of Oxamide."
Quantitative Structural Data
The precise bond lengths and angles of oxamide have been determined through X-ray diffraction studies. These parameters are crucial for understanding the electronic distribution and steric factors within the molecule.
| Bond | Bond Length (Å) |
| C-C | 1.542 |
| C=O | 1.243 |
| C-N | 1.315 |
| Angle | Bond Angle (°) |
| O=C-C | 119.5 |
| N-C-C | 114.8 |
| O=C-N | 125.7 |
Data obtained from X-ray crystallography studies.
Intermolecular Bonding and Crystal Packing
In the solid state, oxamide molecules are organized in a layered structure. These layers are held together by a network of intermolecular hydrogen bonds.[1][2] Specifically, the amine hydrogens act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. This extensive hydrogen bonding network is responsible for the relatively high melting point and low solubility of oxamide in many solvents. The molecules are linked together in planes by hydrogen bonds of approximately 2.91 and 2.96 Å.[3]
Experimental Protocols for Structural Characterization
The determination of the chemical structure and bonding of oxamide relies on several key experimental techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of oxamide in the solid state.
Methodology:
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Crystal Growth: Single crystals of oxamide suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as water or ethanol.
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Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
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Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods. The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. This refinement process minimizes the difference between the observed and calculated structure factors, yielding precise atomic coordinates, bond lengths, and bond angles.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides valuable information about the functional groups and bonding within the oxamide molecule. The infrared and Raman spectra are complementary and allow for a comprehensive vibrational analysis.
Methodology for FT-IR Spectroscopy:
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Sample Preparation: A small amount of finely ground oxamide powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
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Data Acquisition: The sample is placed in the beam path of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
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Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule, such as N-H stretching, C=O stretching, and N-H bending.
Methodology for Raman Spectroscopy:
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Sample Preparation: A small amount of oxamide powder is placed in a glass capillary tube or on a microscope slide.
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Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected, filtered to remove the Rayleigh scattering, and dispersed onto a detector.
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Spectral Analysis: The Raman spectrum provides information on the vibrational modes of the molecule, particularly the non-polar bonds, which are often weak in the IR spectrum.
Relevance in Drug Development: The Oxamide Scaffold
While oxamide itself has limited direct therapeutic applications, the oxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, planar nature and hydrogen bonding capabilities make it an excellent platform for designing molecules that can interact with specific biological targets.
Oxamide Derivatives as Kinase Inhibitors
A primary application of the oxamide motif is in the design of protein kinase inhibitors. Many cancers are driven by the aberrant activity of protein kinases, making them a key target for drug development. The oxamide core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases through hydrogen bonds. This interaction can block the downstream signaling pathways that promote cancer cell proliferation and survival.
One notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. Oxamide derivatives have been designed to bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and blocking the downstream signaling cascade.
Other Biological Activities
Beyond kinase inhibition, oxamide derivatives have been investigated for a variety of other therapeutic applications, including:
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Anticancer agents: Inducing apoptosis (programmed cell death) in cancer cells.
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Enzyme inhibitors: Targeting enzymes such as HIV-1 protease, aldose reductase, and acetylcholinesterase.
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Antiproliferative and anti-inflammatory agents.
The versatility of the oxamide scaffold stems from its ability to be readily functionalized with different substituent groups, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for a specific biological target.
Conclusion
Oxamide is a molecule of fundamental importance with a well-defined chemical structure characterized by its planarity, trans conformation, and extensive intermolecular hydrogen bonding. The experimental techniques of X-ray crystallography and vibrational spectroscopy have been pivotal in elucidating these structural details. For drug development professionals, the oxamide core represents a valuable and versatile scaffold for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. A thorough understanding of the structure and bonding of oxamide is therefore essential for the rational design of new therapeutic agents.
References
- 1. Oxamide | C2H4N2O2 | CID 10113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis Characterization and Biological Activity Study of New Schiff and Mannich Bases and Some Metal Complexes Derived from Isatin and Dithiooxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
